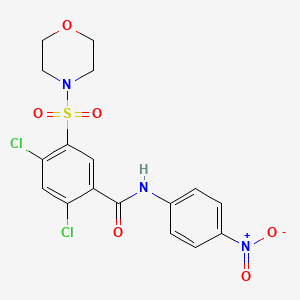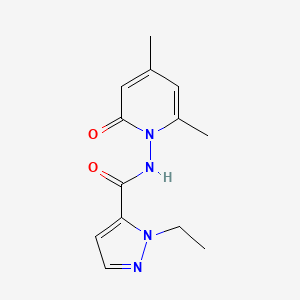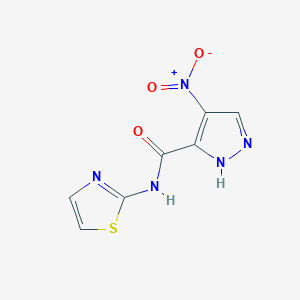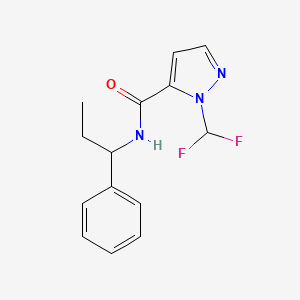![molecular formula C25H18N4OS B10944616 (5E)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944616.png)
(5E)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of the pyrazole ring contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . This is followed by cyclization reactions to form the pyrazole ring and subsequent modifications to introduce the thioxotetrahydroimidazol-4-one moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can produce various thioxotetrahydroimidazol-4-one analogs.
Scientific Research Applications
5-[(E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The pyrazole ring and thioxotetrahydroimidazol-4-one moiety contribute to its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Thioxotetrahydroimidazol-4-one analogs: Compounds with similar thioxotetrahydroimidazol-4-one moieties are studied for their potential therapeutic applications.
Uniqueness
5-[(E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one stands out due to its unique combination of the pyrazole ring and thioxotetrahydroimidazol-4-one moiety, which contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H18N4OS |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C25H18N4OS/c30-24-22(26-25(31)29(24)21-14-8-3-9-15-21)16-19-17-28(20-12-6-2-7-13-20)27-23(19)18-10-4-1-5-11-18/h1-17H,(H,26,31)/b22-16+ |
InChI Key |
FHASDIZHPZVOFG-CJLVFECKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10944540.png)
![7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944544.png)
![3-[(Acetyloxy)methyl]-7-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944548.png)


![3-{[3,5-bis(2,2,2-trifluoroethoxy)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B10944572.png)
![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944576.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10944590.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10944591.png)
![{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944597.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944600.png)
![3-chloro-N-(3-methoxypropyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944603.png)

